Benzo[b]thiophene-7-sulfonyl chloride
Overview
Description
Benzo[b]thiophene-7-sulfonyl chloride is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are sulfur-containing heterocyclic compounds that have a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a sulfonyl chloride group at the 7th position of the benzothiophene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Mechanism of Action
Target of Action
Benzo[b]thiophene-7-sulfonyl chloride is a derivative of the benzo[b]thiophene molecule . Benzo[b]thiophene is a π-building block that has created considerable scientific interest in synthetic organic chemistry, photochemistry, electrochemistry, and theoretical chemistry as well as materials chemistry . It is an especially crucial player for functional materials due to its air-stability and commercial availability . .
Mode of Action
Benzo[b]thiophene derivatives are key constituents of emitters, semiconductors, and photosensitizers for organic optoelectronic devices .
Biochemical Pathways
Benzo[b]thiophene derivatives are known to be involved in various biochemical pathways due to their wide applications in medicinal chemistry and materials science .
Result of Action
Benzo[b]thiophene derivatives are known to have diverse applications in medicinal chemistry and materials science .
Action Environment
Benzo[b]thiophene is known for its air-stability, which could potentially influence the action of its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-7-sulfonyl chloride typically involves the sulfonation of benzo[b]thiophene followed by chlorination. One common method involves the reaction of benzo[b]thiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the desired position. The reaction is usually carried out under controlled conditions to ensure selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced reaction monitoring techniques can help optimize reaction conditions and improve product quality .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Benzo[b]thiophene-7-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-sulfonyl chloride
- Benzo[b]thiophene-3-sulfonyl chloride
- Benzo[c]thiophene-7-sulfonyl chloride
Uniqueness
Benzo[b]thiophene-7-sulfonyl chloride is unique due to the specific position of the sulfonyl chloride group, which can influence its reactivity and the types of reactions it undergoes. This positional specificity can also affect its biological activity and applications in various fields .
Properties
IUPAC Name |
1-benzothiophene-7-sulfonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2S2/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNZADZIIGUJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)SC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286460 | |
Record name | Benzo[b]thiophene-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128852-06-2 | |
Record name | Benzo[b]thiophene-7-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=128852-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-7-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophene-7-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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